molecular formula C14H13NO2 B5655901 2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one

2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one

Cat. No. B5655901
M. Wt: 227.26 g/mol
InChI Key: DLUGDUFNFUXHLO-UHFFFAOYSA-N
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Description

The compound "2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one" is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in material science and pharmaceuticals. Its structure incorporates a cycloheptatriene core substituted with an amino group linked to a methoxyphenyl moiety, showcasing interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related troponoids and derivatives often involves multistep reactions, including cyclization and substitution reactions. For instance, reactions involving 2-chloro- and 2-methoxytropone with o-aminophenol have been explored to obtain cyclohepta[b][1,4]benzoxazine and related compounds, illustrating the synthetic routes that could be adapted for our compound of interest (Nozoe, Okai, & Someya, 1978).

properties

IUPAC Name

2-(2-methoxyanilino)cyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-10-6-5-8-12(14)15-11-7-3-2-4-9-13(11)16/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUGDUFNFUXHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyphenyl)amino]cyclohepta-2,4,6-trien-1-one

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